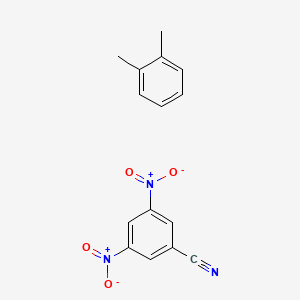
3,5-Dinitrobenzonitrile--1,2-xylene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzonitrile–1,2-xylene (1/1) is a chemical compound with the molecular formula C15H13N3O4. It is a combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzonitrile typically involves the nitration of benzonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzonitrile ring.
1,2-Xylene is an aromatic hydrocarbon that can be obtained through the catalytic reforming of petroleum naphtha. The combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio can be achieved through a simple mixing process under controlled conditions.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzonitrile–1,2-xylene involves large-scale nitration and purification processes. The nitration is performed in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified through crystallization and filtration techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrobenzonitrile–1,2-xylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3,5-diaminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzonitrile–1,2-xylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dinitrobenzonitrile–1,2-xylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the activity of enzymes. The aromatic ring structure allows for interactions with various biological molecules, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzonitrile: Similar in structure but lacks the xylene component.
1,2-Xylene: An aromatic hydrocarbon without the nitro and nitrile groups.
3,5-Diaminobenzonitrile: A reduced form of 3,5-dinitrobenzonitrile.
Uniqueness
3,5-Dinitrobenzonitrile–1,2-xylene is unique due to its combination of nitro, nitrile, and xylene components, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
674776-11-5 |
|---|---|
Fórmula molecular |
C15H13N3O4 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3,5-dinitrobenzonitrile;1,2-xylene |
InChI |
InChI=1S/C8H10.C7H3N3O4/c1-7-5-3-4-6-8(7)2;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h3-6H,1-2H3;1-3H |
Clave InChI |
MVPKONCSDKHAKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


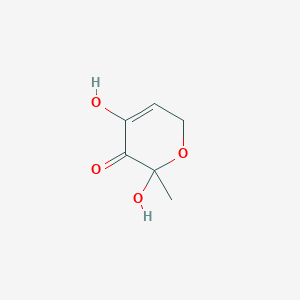
acetate](/img/structure/B12548326.png)
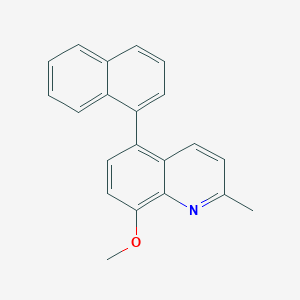

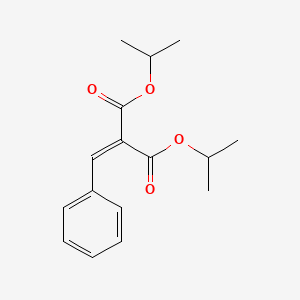
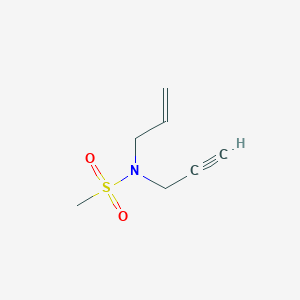
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
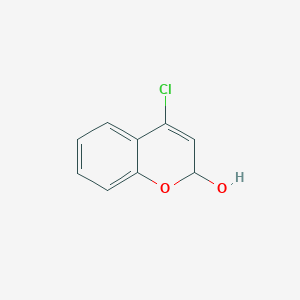
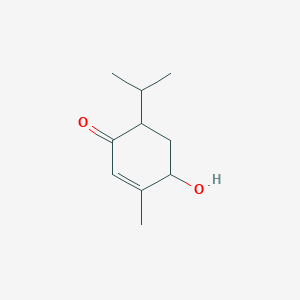
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
